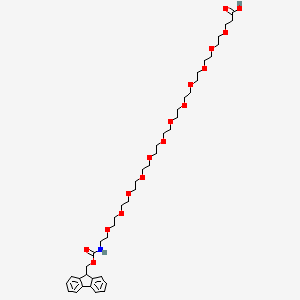
3-Amino-1-methyl-1,2-dihydropyrazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-methyl-1,2-dihydropyrazin-2-one is a chemical compound that is part of the 1,2-dihydropyrazin-2-one derivatives family. These derivatives are known for their utility in the construction of opioid mimetics, which are compounds that mimic the effects of opioids. The derivatives often contain aminoalkyl groups that contribute to their potency and selectivity as mimetics .
Synthesis Analysis
The synthesis of 1,2-dihydropyrazin-2-one derivatives, including this compound, involves several steps. One study describes the formation of a related compound through the catalytic hydrogenation of 3,6-bis(benzyloxycarbonylaminomethyl)-5-methyl-1,2-dihydropyrazin-2-one, which inadvertently resulted in a side reaction producing 3-aminomethyl-5,6-dimethyl-1,2-dihydropyrazin-2-one. This process was studied using MS and NMR techniques, and the structure of the by-product was confirmed through the preparation of deuterium-substituted compounds . Another synthesis route involves the reaction of 3-(dimethylamino)-2H-azirines with 2-(trifluoromethyl)-1,3-oxazol-5(2H)-ones, leading to the formation of 5-(dimethylamino)-3,6-dihydropyrazin-2(1H)-ones. The reaction mechanisms proposed include the reaction of CH-acidic heterocycles or a nucleophilic attack on the carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives can be complex and is often elucidated using spectroscopic methods such as NMR. For instance, the structural characterization of related compounds has been confirmed through NMR studies, which provide detailed information about the molecular framework and the position of substituents on the dihydropyrazin-2-one ring . Additionally, X-ray crystallography has been employed to analyze the structure of similar compounds, revealing features such as intermolecular hydrogen bonds and the formation of dimeric structures with specific geometric forms .
Chemical Reactions Analysis
The chemical reactions involving this compound derivatives are diverse and can lead to various by-products. For example, the catalytic hydrogenation used in the synthesis of these compounds can result in side reactions, such as immediate deamination, which alters the structure and potentially the activity of the resulting compound . The reactivity of these derivatives can also be influenced by the presence of different functional groups and the conditions under which the reactions are carried out, such as the use of different solvents or catalysts .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are determined by their molecular structure. These properties include solubility, melting point, and reactivity, which are essential for their application in drug design and synthesis. The presence of aminoalkyl groups and other substituents can significantly affect these properties, influencing the compound's stability and its interaction with biological targets . The clean synthesis methods developed for related compounds, such as those based on Kojic acid, highlight the importance of using green chemistry principles to improve the yields and reduce the environmental impact of chemical synthesis .
Aplicaciones Científicas De Investigación
Anticancer and Antimitotic Agents
Studies have explored the synthesis of ring analogues and derivatives of ethyl [(S)-5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazin-7-yl]carbamate, highlighting the compound's role as a potent antimitotic agent with anticancer activity. The research indicates that certain structural modifications can lead to significant changes in biological activity, pointing to the delicate balance between structure and function in drug design (C. Temple & G. Rener, 1992).
Heterocyclic Chemistry
Another area of application is in heterocyclic chemistry, where the compound is used as a building block for creating diverse heterocyclic structures. For instance, it has been utilized in a domino approach to synthesize biologically relevant compounds such as 3,4-dihydropyrazino[1,2-a]indol-1(2H)ones through a Michael/intramolecular nucleophilic substitution pathway, demonstrating the compound's versatility in facilitating chemoselective and regioselective processes (M. Palomba et al., 2018).
Mechanistic Studies
Research has also delved into mechanistic studies, investigating the chemical properties and reaction pathways involving 3-Amino-1-methyl-1,2-dihydropyrazin-2-one derivatives. Such studies provide insights into the formation mechanisms of these compounds and their by-products, enriching our understanding of their chemical behavior under various conditions (A. Miyazaki et al., 2005).
Novel Synthesis Methods
Innovative synthesis methods leveraging this compound have been developed to create complex molecules with potential pharmacological applications. For example, streamlined access to 2,3-dihydropyrazino[1,2-a]indole-1,4-diones via Ugi reaction followed by microwave-assisted cyclization demonstrates the compound's utility in constructing drug-like molecules efficiently (Sergey Tsirulnikov et al., 2009).
Safety and Hazards
The safety information for 3-Amino-1-methyl-1,2-dihydropyrazin-2-one indicates that it has the following hazard statements: H302, H315, H319, H335. The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propiedades
IUPAC Name |
3-amino-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-8-3-2-7-4(6)5(8)9/h2-3H,1H3,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMOXKDYLIMQTSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Chloro-2,5-dimethoxyphenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2533113.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2533115.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)


![N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-N-(4-phenoxyphenyl)adamantane-1-carboxamide](/img/structure/B2533120.png)
![6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B2533121.png)


![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)
![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)
![N~4~-(2,5-dimethoxyphenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2533129.png)

